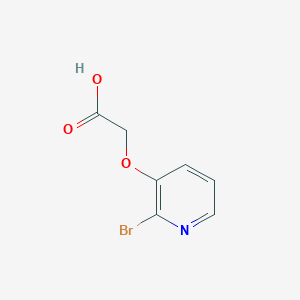

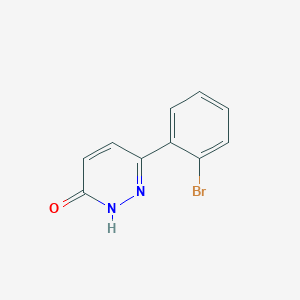

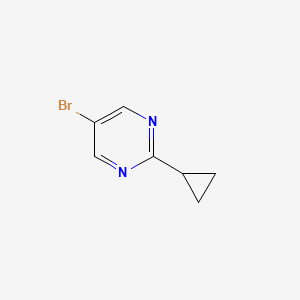

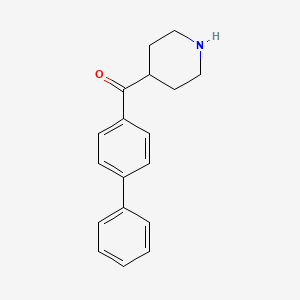

![molecular formula C14H9Cl3O3 B1290309 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid CAS No. 938355-18-1](/img/structure/B1290309.png)

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzoic acid derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of dichloroisoeverninic acid, a related benzoic acid derivative, is achieved in five steps from methyl orsellinate with a 40% overall yield . Similarly, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, another derivative, involves six steps starting from dimethyl terephthalate, demonstrating the multi-step nature of these syntheses . These examples suggest that the synthesis of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid would likely also require a multi-step process, potentially involving halogenation, esterification, and other reactions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by the presence of a benzene ring with various substituents that influence the compound's properties. For example, in the crystal structure of a complex involving 2-amino-5-chloropyridine and benzoic acid, the carboxyl group is twisted away from the attached ring, and the molecules are linked into chains via hydrogen bonds . This indicates that the molecular structure of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid would also likely involve specific orientations of the substituents and potential for intermolecular interactions.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including hydrogen bonding and other non-covalent interactions. The crystal structure of 2-amino-5-chloropyridine–benzoic acid demonstrates hydrogen bonding between molecules , while the synthesis of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid involves thermal heterocyclization and base-promoted cycle opening . These reactions are indicative of the types of chemical behavior that 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid might exhibit, such as the potential for forming dimers or participating in hydrogen bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structures and the nature of their substituents. For instance, the presence of chlorine atoms in the molecule can affect its reactivity and interactions with other molecules. The solvate formation of 2-(diphenylphosphinoyl)benzoic acid with chloroform suggests that solubility and the formation of specific solvates could be relevant for 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid as well . The specific physical and chemical properties of this compound would need to be determined experimentally, but it is likely to exhibit characteristics similar to other chlorinated benzoic acid derivatives.

Safety and Hazards

properties

IUPAC Name |

5-chloro-2-[(2,6-dichlorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O3/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHAJCDOIYSQRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.